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Compound of Interest

Compound Name: ZM-306416 hydrochloride

Cat. No.: B1663696 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
ZM-306416 hydrochloride is a potent and selective inhibitor of Vascular Endothelial Growth

Factor Receptor (VEGFR) tyrosine kinases, playing a significant role in angiogenesis research.

This technical guide provides an in-depth overview of the discovery, synthesis, and biological

evaluation of ZM-306416 hydrochloride. It includes detailed experimental protocols for its

synthesis and key biological assays, a summary of its inhibitory activities, and a visual

representation of the signaling pathways it modulates. This document is intended to serve as a

comprehensive resource for researchers and professionals in the fields of medicinal chemistry,

oncology, and drug development.

Introduction
Angiogenesis, the formation of new blood vessels, is a critical process in both normal

physiological functions and in pathological conditions such as tumor growth and metastasis.

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of

angiogenesis. VEGF ligands bind to and activate VEGF receptors (VEGFRs), which are

receptor tyrosine kinases. This activation triggers a cascade of downstream signaling events

that lead to endothelial cell proliferation, migration, and survival, ultimately resulting in the

formation of new blood vessels.[1]
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ZM-306416, chemically known as N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-

amine, was identified as a potent inhibitor of VEGFR tyrosine kinases.[2][3] It exhibits

selectivity for VEGFR-2 (KDR) and VEGFR-1 (Flt) and also shows inhibitory activity against the

Epidermal Growth Factor Receptor (EGFR).[4][5] Its ability to block the ATP-binding site of

these receptors prevents their autophosphorylation and subsequent activation of downstream

signaling pathways, thereby inhibiting angiogenesis.[6] This guide details the discovery,

synthesis, and biological characterization of ZM-306416 hydrochloride.

Discovery and Development
ZM-306416 was developed as part of a research program focused on identifying novel, potent,

and selective inhibitors of VEGFR tyrosine kinases for anti-angiogenic therapy. The core

chemical structure is a 4-anilinoquinazoline scaffold, a privileged structure in kinase inhibitor

design. Structure-activity relationship (SAR) studies led to the identification of ZM-306416 as a

lead compound with desirable potency and selectivity.

Physicochemical Properties of ZM-306416
Hydrochloride

Property Value Reference

IUPAC Name

N-(4-chloro-2-

fluorophenyl)-6,7-

dimethoxyquinazolin-4-amine

hydrochloride

[1]

Molecular Formula C₁₆H₁₄Cl₂FN₃O₂ [1]

Molecular Weight 333.74 g/mol (free base) [1]

CAS Number 690206-97-4 (hydrochloride) [1]

Appearance Off-white solid [2]

Solubility
Soluble in DMSO (to 10 mM)

and ethanol (1 mg/ml)
[1][2]

Synthesis of ZM-306416 Hydrochloride
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The synthesis of ZM-306416 hydrochloride involves a multi-step process starting from

commercially available materials. The key step is the nucleophilic aromatic substitution reaction

between 4-chloro-6,7-dimethoxyquinazoline and 4-chloro-2-fluoroaniline.

Synthetic Scheme
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Synthesis of 4-chloro-6,7-dimethoxyquinazoline

Final Assembly and Salt Formation

3,4-Dimethoxybenzaldehyde

3,4-Dimethoxy-6-nitrobenzaldehyde

Nitration
(HNO3, H2SO4)

2-Amino-4,5-dimethoxybenzoic acid

Oxidation & Reduction
(KMnO4 then Fe, HCl)

6,7-Dimethoxyquinazolin-4(3H)-one

Cyclization
(Formamide)

4-Chloro-6,7-dimethoxyquinazoline

Chlorination
(SOCl2 or POCl3)

ZM-306416 (Free Base)
N-(4-chloro-2-fluorophenyl)-6,7-
dimethoxyquinazolin-4-amine

Nucleophilic Aromatic Substitution

4-Chloro-2-fluoroaniline

ZM-306416 Hydrochloride

Salt Formation
(HCl)
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Caption: Synthetic pathway for ZM-306416 hydrochloride.
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Experimental Protocol
Step 1: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one

A mixture of 2-amino-4,5-dimethoxybenzoic acid and formamide is heated at reflux for several

hours. Upon cooling, the product precipitates and is collected by filtration, washed with water,

and dried.

Step 2: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline

6,7-Dimethoxyquinazolin-4(3H)-one is refluxed in thionyl chloride or phosphorus oxychloride,

often with a catalytic amount of N,N-dimethylformamide (DMF), for several hours. The excess

chlorinating agent is removed under reduced pressure, and the residue is carefully quenched

with ice water. The resulting solid is collected by filtration, washed with water, and dried.[7]

Step 3: Synthesis of N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (ZM-

306416)

A mixture of 4-chloro-6,7-dimethoxyquinazoline and 4-chloro-2-fluoroaniline in a suitable

solvent such as isopropanol or dioxane is heated at reflux. The reaction progress is monitored

by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the

product is isolated by filtration. The crude product can be purified by recrystallization or column

chromatography.[8]

Step 4: Formation of ZM-306416 Hydrochloride

The free base of ZM-306416 is dissolved in a suitable solvent like dichloromethane, and a

solution of hydrochloric acid in ether or another appropriate solvent is added. The hydrochloride

salt precipitates and is collected by filtration and dried under vacuum.[9]

Biological Activity and Mechanism of Action
ZM-306416 is a potent inhibitor of VEGFR-2 (KDR) and also shows activity against VEGFR-1

(Flt) and EGFR. The inhibitory concentrations (IC₅₀) are summarized in the table below.
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Target IC₅₀ Reference

VEGFR-2 (KDR) 100 nM [1]

VEGFR-1 (Flt) 2 µM [1]

EGFR <10 nM [4][5]

Abl 1.3 µM [10]

Src 0.33 µM [4]

The mechanism of action involves the competitive binding of ZM-306416 to the ATP-binding

pocket of the kinase domain of these receptors. This prevents the autophosphorylation of the

receptors upon ligand binding, thereby blocking the initiation of downstream signaling

cascades.

VEGF Signaling Pathway
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Caption: Simplified VEGF signaling pathway and the point of inhibition by ZM-306416.
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EGFR Signaling Pathway
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Caption: Simplified EGFR signaling pathway and the point of inhibition by ZM-306416.

Experimental Protocols
In Vitro Kinase Assay (VEGFR-2)
This protocol describes a luminescence-based assay to quantify the inhibitory activity of ZM-

306416 on VEGFR-2 kinase.

Materials:

Recombinant human VEGFR-2 (KDR) kinase

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

ATP

VEGFR-2 substrate (e.g., poly(Glu,Tyr) 4:1)

ZM-306416 hydrochloride stock solution (in DMSO)

Kinase activity detection reagent (e.g., Kinase-Glo® MAX)

White 96-well assay plates

Procedure:

Prepare a master mix: For each reaction, prepare a master mix containing kinase buffer,

ATP, and the VEGFR-2 substrate.

Serial Dilution of Inhibitor: Prepare serial dilutions of ZM-306416 hydrochloride in kinase

buffer. Also, prepare a DMSO-only control.

Kinase Reaction: In a 96-well plate, add the VEGFR-2 kinase to each well, followed by the

serially diluted inhibitor or DMSO control. Initiate the kinase reaction by adding the master

mix.

Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
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Detection: Stop the kinase reaction and measure the remaining ATP by adding the kinase

detection reagent according to the manufacturer's protocol.

Data Analysis: Measure luminescence using a microplate reader. The IC₅₀ value is

determined by plotting the percentage of kinase inhibition against the logarithm of the

inhibitor concentration.

Assay Preparation

Kinase Reaction Detection and Analysis
Prepare Master Mix

(Buffer, ATP, Substrate)

Initiate Reaction with
Master Mix

Prepare Serial Dilutions
of ZM-306416

Add Kinase and Inhibitor
to 96-well plate Incubate at 30°C Add Detection Reagent

(e.g., Kinase-Glo®) Measure Luminescence Calculate IC50

Click to download full resolution via product page

Caption: Workflow for the in vitro VEGFR-2 kinase assay.

Cell Proliferation Assay (HUVEC)
This protocol describes an MTT-based assay to evaluate the effect of ZM-306416 on the

proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

HUVECs

Endothelial cell growth medium

VEGF

ZM-306416 hydrochloride

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO)
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96-well cell culture plates

Procedure:

Cell Seeding: Seed HUVECs in a 96-well plate and allow them to attach overnight.

Serum Starvation: To reduce basal receptor activation, starve the cells in a serum-free

medium for 4-6 hours.

Inhibitor Treatment: Treat the starved cells with various concentrations of ZM-306416 for 1-2

hours. Include a DMSO control.

VEGF Stimulation: Stimulate the cells with VEGF (e.g., 25 ng/mL).

Incubation: Incubate the cells for a period that allows for cell proliferation (e.g., 48-72 hours).

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the

formation of formazan crystals.

Solubilization: Remove the medium and add the solubilization solution to dissolve the

formazan crystals.

Data Acquisition: Measure the absorbance at approximately 570 nm using a microplate

reader.

Data Analysis: Calculate the percentage of cell viability relative to the VEGF-stimulated

control and determine the IC₅₀ value.

Conclusion
ZM-306416 hydrochloride is a valuable research tool for studying the roles of VEGFR and

EGFR signaling in angiogenesis and cancer. Its potent inhibitory activity and well-defined

mechanism of action make it a standard reference compound in the field. This technical guide

provides a comprehensive resource for researchers working with ZM-306416, offering detailed

protocols for its synthesis and biological evaluation. Further research may continue to explore

the therapeutic potential of ZM-306416 and its analogs in various disease models.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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